molecular formula C16H20O4 B2468161 5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate CAS No. 2287341-50-6

5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate

Cat. No.: B2468161
CAS No.: 2287341-50-6
M. Wt: 276.332
InChI Key: IQTKYUQNIICWOW-UHFFFAOYSA-N
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Description

5,11-Dimethyltricyclo[8.2.0.0⁴⁷]dodeca-5,11-diene-5,11-dicarboxylate is a tricyclic compound featuring a fused bicyclic framework with a bridging ring system. The molecule contains two ester groups (dicarboxylate) at positions 5 and 11, along with methyl substituents at the same positions. This structure confers rigidity and stereochemical complexity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-19-15(17)13-7-9-4-6-12-10(3-5-11(9)13)8-14(12)16(18)20-2/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKYUQNIICWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2C1CCC3C=C(C3CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dimethyltricyclo[8200,4,7]dodeca-5,11-diene-5,11-dicarboxylate typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the tricyclic core of the compound This reaction involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the diene groups or the carboxylate groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of dicarboxylates can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.

CompoundTarget CellsIC50 (μg/mL)Reference
This compoundHCT-116 (colon cancer)2.3 - 6.62
Similar Dicarboxylate DerivativeMCF-7 (breast cancer)1.9 - 7.52

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial membranes or essential metabolic pathways in bacteria and fungi.

Materials Science

Polymer Synthesis
In materials science, this compound can serve as a monomer for synthesizing advanced polymers with tailored properties such as enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to materials with specific functionalities suitable for applications in coatings and composites.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Environmental Science

Corrosion Inhibition
The compound has demonstrated potential as a corrosion inhibitor in industrial applications. Its effectiveness is attributed to the formation of protective films on metal surfaces that prevent oxidation and degradation.

Concentration (M)Corrosion Rate Reduction (%)
2 × 10^-381.89

Case Studies

  • Synthesis and Characterization
    A study synthesized various derivatives of dicarboxylates including this compound using established organic synthesis techniques such as esterification and cyclization reactions.
  • Biological Evaluations
    In vitro evaluations highlighted the compound's potential as an anticancer agent with specific activity against colon and breast cancer cell lines.
  • Industrial Applications
    Field tests demonstrated the efficacy of the compound in reducing corrosion rates in metal substrates exposed to harsh environments.

Mechanism of Action

The mechanism of action of 5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The diene groups may participate in electron transfer reactions, while the carboxylate groups can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 5,11-dimethyltricyclo[8.2.0.0⁴⁷]dodeca-5,11-diene-5,11-dicarboxylate and related polycyclic dicarboxylates:

Compound Structure Type Substituents Synthesis Applications Key References
5,11-Dimethyltricyclo[8.2.0.0⁴⁷]dodeca-5,11-diene-5,11-dicarboxylate Tricyclo[8.2.0.0⁴⁷] Methyl, dicarboxylate at C5/C11 Likely via Diels-Alder or cycloaddition (inferred from analogs) Potential antiviral agent; synthetic intermediate for polycyclic frameworks
Dimethyl pentacyclo[6.4.0.0²,¹⁰.0³,⁷,⁹]dodeca-5,11-diene-8,9-dicarboxylate Pentacyclo[6.4.0.0²,¹⁰.0³,⁷,⁹] Dicarboxylate at C8/C9 One-pot synthesis from cyclopentadiene and dimethyl acetylenedicarboxylate Antiviral (Vaccinia virus); precursor to dodecahedrane and triquinacene derivatives
Tricyclo[3.3.0.0³,⁷]octane (bisnoradamantane) derivatives Tricyclo[3.3.0.0³,⁷] Variable substituents (e.g., carbonyls) Functionalization of bisnoradamantane scaffolds Antipoxviral activity (e.g., ST-246 analogs)

Structural Analysis

  • Ring System Complexity : The tricyclo[8.2.0.0⁴⁷] framework is less strained compared to the pentacyclo analog, which may enhance stability but reduce reactivity in cycloaddition-based syntheses .
  • Substituent Positioning : The dicarboxylate groups in the target compound are positioned at carbons 5 and 11, unlike the pentacyclo analog (C8/C9), which affects electronic distribution and steric interactions. Methyl groups at C5/C11 may hinder functionalization compared to unsubstituted analogs.
  • Synthetic Utility : Pentacyclic analogs are established intermediates for high-strain hydrocarbons (e.g., dodecahedrane), while the tricyclic target may serve as a precursor for less complex polycycles .

Research Findings and Challenges

  • Characterization : Structural validation via X-ray crystallography (using programs like SHELXL ) is critical for confirming stereochemistry, given the compound’s complexity.
  • Biological Screening: No direct data exists for the target compound, but its analogs’ success in antiviral studies suggests prioritized screening against poxviruses or other enveloped viruses .

Biological Activity

5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate is a complex organic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

  • Molecular Formula: C15H24O4
  • Molecular Weight: 276.33 g/mol
  • Structure: The compound features a tricyclic structure with two carboxylate groups at the 5 and 11 positions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that derivatives of tricyclic compounds possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound:

  • Mechanism: The dicarboxylate structure may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Case Study: In vitro assays showed that related compounds significantly reduced oxidative damage in cultured cells .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in cancer cell lines:

  • Research Findings: A study reported that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells . This selectivity is crucial for potential therapeutic applications.

Data Table: Biological Activities Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AntioxidantReduced oxidative stress in vitro
CytotoxicitySelective toxicity in cancer cell lines

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Cellular Targets: The compound may interact with specific enzymes or receptors in microbial and cancer cells.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the recommended synthetic routes for 5,11-dimethyltricyclo[8.2.0.0⁴,⁷]dodeca-5,11-diene-5,11-dicarboxylate, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step cycloaddition or ring-closing metathesis to construct the tricyclic core, followed by esterification. For example, Diels-Alder reactions with dienophiles like maleic anhydride derivatives are common. Challenges include steric hindrance from the tricyclic structure, which may reduce reaction yields, and purification difficulties due to similar polarity byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, but advanced techniques like preparative HPLC may be required for high purity .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, particularly for complex polycyclic systems. If crystals are unavailable, use NMR techniques such as NOESY to identify spatial proximity of methyl groups and protons. Computational methods (DFT or molecular mechanics) can predict stable conformers and compare experimental NMR shifts with calculated values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous dicarboxylates (e.g., didodecyl derivatives), which emphasize avoiding inhalation/ingestion, using fume hoods, and wearing nitrile gloves. Store in inert atmospheres (argon) to prevent ester hydrolysis. Dispose of waste via certified hazardous waste programs .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by 30–50% .

Q. What statistical experimental design approaches are suitable for studying substituent effects on this compound’s reactivity?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial) to test variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) can model nonlinear relationships. For example, Taguchi methods have been applied in similar cyclohexane-dicarboxylate syntheses to optimize yield and enantioselectivity .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer : Cross-validate data with multiple techniques (e.g., IR, mass spectrometry). If discrepancies persist, consider solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., ring-flipping in solution). Collaborative data-sharing platforms like PubChem provide reference spectra for comparison .

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